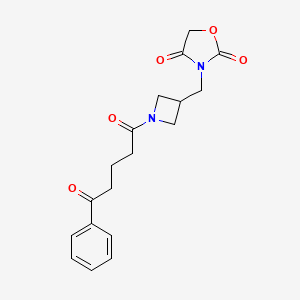

3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(5-Oxo-5-phenylpentanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxazolidine-2,4-dione family and has been shown to possess unique biochemical and physiological properties that make it an attractive candidate for further investigation.

Scientific Research Applications

Synthesis and Biological Significance of Oxazolidinone Moieties

Oxazolidinones are recognized for their unique chemical structure, enabling them to inhibit protein synthesis by acting on the ribosomal 50S subunit of bacteria. This action prevents the formation of a functional 70S initiation complex, which is crucial for bacterial protein synthesis. Oxazolidinones, including the well-known linezolid, have shown efficacy against a range of important human pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Their synthesis offers pathways to creating novel antimicrobial agents with potential activity against clinically significant multidrug-resistant Gram-positive pathogens. Efforts to modify the oxazolidinone nucleus could yield derivatives with even greater potency and novel spectra of activity (Diekema & Jones, 2000).

Therapeutic Potential

Oxazolidinone derivatives have been investigated for their therapeutic potential across various pharmacological domains. They exhibit a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, anticonvulsant, sedative, cardiotonic, antidiabetic activities, etc. The diversity in pharmacological activities highlights the versatility of oxazolidinones as a chemical scaffold for drug development. This versatility is derived from their heterocyclic structure, which can be synthesized through various routes to yield compounds with significant biological activities (Kushwaha & Kushwaha, 2021).

New Oxazolidinone Derivatives as Antibacterial Agents

Research has concentrated on developing new oxazolidinone-based antibacterial agents with an improved biological profile. The focus has been on identifying key features responsible for activity and overcoming limitations associated with earlier generations, such as linezolid. A substantial number of oxazolidinone derivatives are currently under study, highlighting the continued interest in this class of compounds for addressing the challenge of antibiotic resistance. The exploration of new derivatives aims to find compounds that can be effectively used against resistant strains without the adverse events commonly associated with older agents (Poce et al., 2008).

properties

IUPAC Name |

3-[[1-(5-oxo-5-phenylpentanoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c21-15(14-5-2-1-3-6-14)7-4-8-16(22)19-9-13(10-19)11-20-17(23)12-25-18(20)24/h1-3,5-6,13H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKPLNYEYLRMDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)CN3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)ethanamide](/img/structure/B2630979.png)

![N-(3,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630985.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2630986.png)

![3-(3-methylphenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2630989.png)